

Refametinib HER2-positive breast cancer proteomic profiling

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Compound Focus: Refametinib

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Refametinib Profile and Key Preclinical Findings

Table 1: Refametinib (MEK inhibitor) Drug Profile [1] [2]

Aspect	Details
Drug Name	Refametinib (BAY 86-9766, RDEA119)
Target	MEK1/2 (Mitogen-Activated Protein Kinase Kinase)
Mechanism	Selective, allosteric, non-ATP competitive inhibitor
Relevant Pathway	RAF-MEK-ERK (MAPK) signaling pathway
Development Stage in HER2+ BC	Preclinical (In vitro cell line models)

Table 2: Summary of Key Preclinical Findings in HER2+ Breast Cancer [1]

Experimental Model	Key Finding (Refametinib Monotherapy)	Data / IC50 Value
HCC1954-P (Parental)	Anti-proliferative effect	IC50 = 357.3 ± 87.8 nM
BT474-P (Parental)	Anti-proliferative effect	IC50 = 1245.3 ± 152.0 nM
SKBR3-P (Parental)	No significant anti-proliferative effect	IC50 > 4000 nM
HCC1954-L (Lapatinib-resistant)	Retained anti-proliferative effect	IC50 = 713.7 ± 160.2 nM
BT474-RES (Trastuzumab-resistant)	Retained anti-proliferative effect	IC50 = 1379.3 ± 190.5 nM
Key Proteomic Finding	Refametinib treatment led to complete inhibition of MAPK signaling (pERK reduction) across sensitive cell lines.	-

Table 3: Synergistic Combinations with Refametinib in HER2+ BC Models [1]

Combination Therapy	Synergy Outcome (across 6 HER2+ cell lines)	Potential Biomarker / Mechanism
Refametinib + Copanlisib (PI3K inhibitor)	Synergistic growth inhibition in 4/6 cell lines (CI @ED75 = 0.39-0.75)	Dual blockade of MAPK and PI3K/AKT pathways
Refametinib + Lapatinib (HER2/EGFR inhibitor)	Synergistic growth inhibition in 3/6 cell lines (CI @ED75 = 0.39-0.80)	Counteracted lapatinib-induced AKT phosphorylation in HCC1954 cells

Experimental Protocols for Key Data

Here are the methodologies used to generate the key data cited above.

- **In Vitro Preclinical Evaluation of Refametinib** [1]

- **Cell Lines:** A panel of HER2-positive breast cancer cell lines, including parental models (BT474, SKBR3, HCC1954) and matched models with acquired resistance to trastuzumab or lapatinib.
- **Anti-proliferative Assay:** Cell viability was measured to determine the half-maximal inhibitory concentration (IC50) of **refametinib**, both alone and in combination with other drugs.
- **Proteomic Profiling (Reverse Phase Protein Array - RPPA):** Used to analyze the expression and phosphorylation levels of key proteins in the PI3K/AKT and MEK/MAPK pathways following drug treatment.
- **Synergy Calculation:** The Combination Index (CI) method was used to quantify drug interactions, where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.
- **Clinical Correlation:** RPPA data from the NCT00524303 clinical trial (patients treated with HER2-targeted therapies) were analyzed to validate the proteomic findings from cell lines.

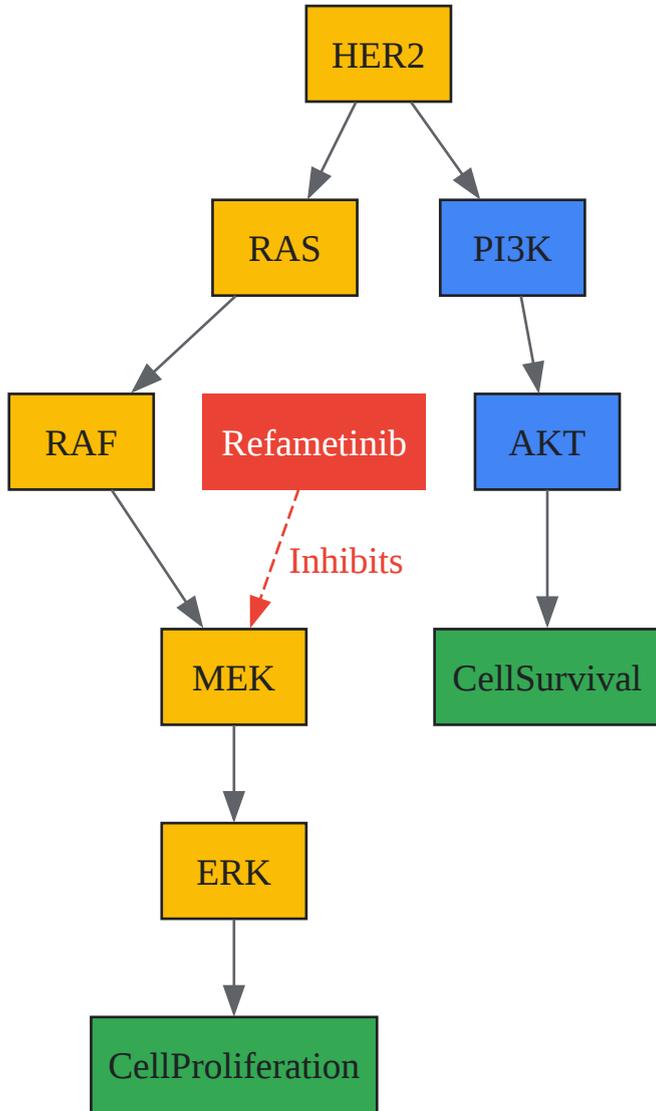
- **Phase I Safety and Pharmacokinetics Study (Refametinib + Sorafenib)** [3]

- **Study Design:** Open-label, dose-escalation, and expansion phase I study in patients with advanced solid malignancies.
- **Dosing:** Patients received oral **refametinib** twice daily in combination with sorafenib.
- **Primary Objective:** To assess the safety, tolerability, and determine the Maximum Tolerated Dose (MTD) of the combination.
- **Pharmacokinetic (PK) Analysis:** Plasma levels of **refametinib** and its metabolite were measured to determine parameters like half-life and exposure.
- **Pharmacodynamic (PD) Analysis:** Tumor biopsies and hair follicles were collected to assess the inhibition of phosphorylated ERK (pERK), a marker of MAPK pathway activity.

Signaling Pathways and Experimental Workflow

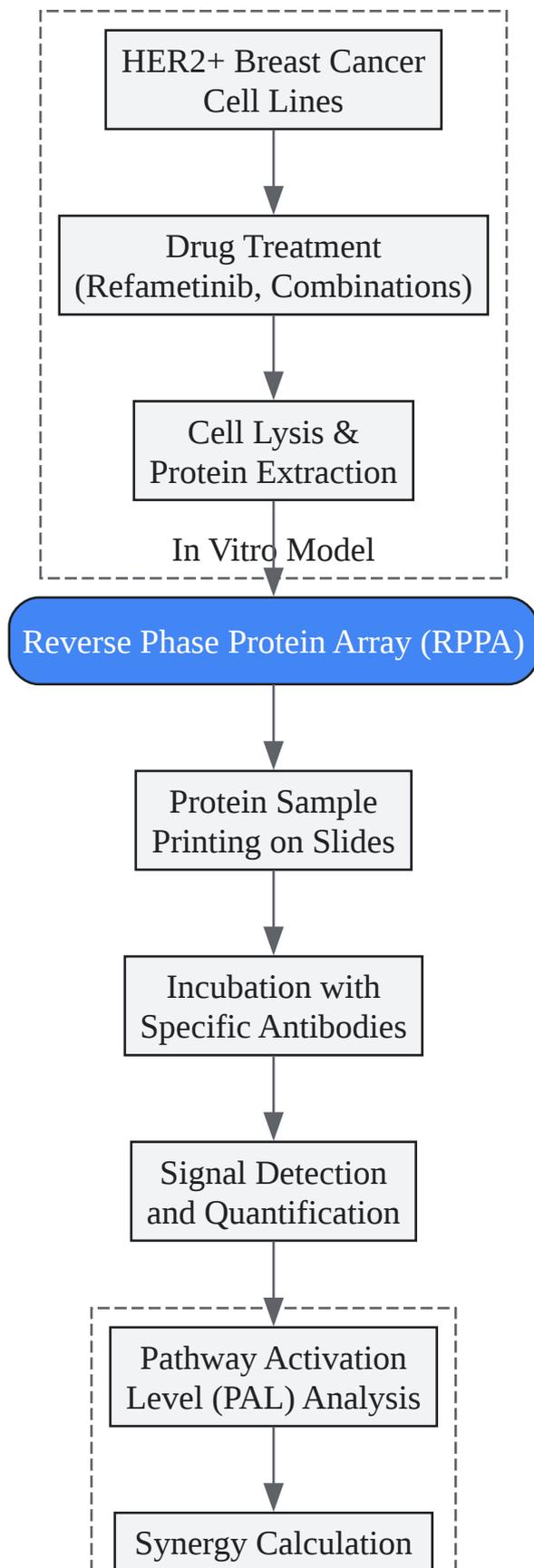
To better understand the biological context and experimental procedures, the following diagrams illustrate the core signaling pathways involved and a generalized workflow for the proteomic profiling.

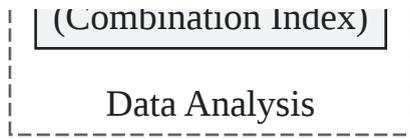
HER2 Signaling and MEK Inhibition



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Proteomic Profiling via RPPA Workflow





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Interpretation of Key Findings and Context

- **Biomarker of Response:** The study suggests that tumors where HER2 inhibition directly downregulates the MEK/MAPK pathway but activates AKT (observed in about 18% of patient tumors in a clinical trial) might be particularly responsive to **refametinib** [1].
- **Comparison with Other Agents:** While **refametinib** showed synergy with lapatinib, other research highlights that lapatinib's mechanism is complex and can involve unexpected effects, such as enhancing mitochondrial respiration, which is only detectable through proteomic, not transcriptomic, analysis [4].
- **Clinical Translation Note:** The data presented here are predominantly from preclinical models. The phase I study established the safety of **refametinib** in combination with sorafenib in a broad cohort of solid tumors, but its efficacy specifically in HER2-positive breast cancer requires validation in dedicated clinical trials [3].

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